Mechanism of Action: Selective Raf-1 Inhibition Versus MetAP2 Targeting
Azaspirene inhibits Raf-1 activation downstream of VEGFR2 without affecting VEGFR2 phosphorylation itself, a mechanism distinct from MetAP2 inhibitors such as fumagillin and TNP-470. In vitro, azaspirene suppresses VEGF-induced Raf-1 phosphorylation in HUVECs while having no effect on KDR/Flk-1 (VEGFR2) activation [1]. In contrast, TNP-470 irreversibly inactivates methionine aminopeptidase-2 (MetAP2) with an IC50 of 2 µM, causing endothelial cell cycle arrest [2].
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | Raf-1 kinase (downstream of VEGFR2); no effect on VEGFR2 phosphorylation |
| Comparator Or Baseline | TNP-470: MetAP2 (IC50 = 2 µM) |
| Quantified Difference | Azaspirene inhibits Raf-1 without affecting VEGFR2; TNP-470 irreversibly inhibits MetAP2 |
| Conditions | HUVEC VEGF stimulation assay; biochemical MetAP2 inhibition assay |
Why This Matters
The distinct mechanism allows azaspirene to serve as a pathway-specific probe for Raf-1-dependent angiogenesis, whereas MetAP2 inhibitors produce broader cellular effects and are associated with neurotoxicity in clinical settings.
- [1] Asami Y, Kakeya H, Komi Y, Kojima S, Nishikawa K, Beebe K, Neckers L, Osada H. Azaspirene, a fungal product, inhibits angiogenesis by blocking Raf-1 activation. Cancer Sci. 2008;99(9):1853-1858. View Source
- [2] TNP-470. NCATS Inxight Drugs. National Center for Advancing Translational Sciences. View Source
